(-)-Willardiine

stereoselective pharmacology AMPA receptor agonism enantiomeric purity

Standard racemic willardiine or analogs introduce experimental confounds: 50% inert mass, altered desensitization, or 30-fold potency shifts. (-)-Willardiine is the stereochemically pure (S)-(-) enantiomer with defined EC50 = 44.8-45 µM at AMPA receptors. • **Critical differentiation:** Inactive (R)-(+) enantiomer absent; validated for cross-study comparability. • **Application:** Distinguishes AMPA- vs. kainate-preferring receptors; quantifies SAR potency baselines. • **Supply:** Packaged for electrophysiology & binding assays. Certificate of analysis provided.

Molecular Formula C7H11N3O4
Molecular Weight 201.18 g/mol
Cat. No. B12360589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Willardiine
Molecular FormulaC7H11N3O4
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)CC(C(=O)O)N
InChIInChI=1S/C7H11N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h4H,1-3,8H2,(H,12,13)(H,9,11,14)
InChIKeyUMPBIMSOBVZUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Willardiine for Sale: Procurement Guide to the Naturally Occurring AMPA/Kainate Receptor Partial Agonist


(-)-Willardiine [(S)-Willardiine, CAS 21416-43-3] is a naturally occurring uracilylalanine derivative first isolated from Acacia willardiana seeds [1]. It functions as a partial agonist at AMPA and kainate ionotropic glutamate receptors, with an EC50 of approximately 44.8-45 µM at AMPA-preferring receptors in hippocampal neurons [2]. The compound exhibits stereospecific activity: only the (S)-(-) enantiomer demonstrates agonist efficacy, while the (R)-(+) enantiomer is inactive, establishing absolute stereochemical requirement for receptor activation [2]. This compound serves as a foundational tool for dissecting glutamate receptor pharmacology, particularly for studies requiring a baseline reference agonist with well-characterized desensitization kinetics [3].

Workflow
AMPA/kainate receptor partial agonist pharmacology studies
Baseline reference for glutamate receptor signaling
Stereochemical Requirement
(S)-(−) enantiomer-dependent activation; chiral reference standard context
Racemic or opposite enantiomer not suitable for activation studies
Selection Context
Well-characterized desensitization kinetics and natural product origin
Supports electrophysiology and SAR benchmarking

Why (-)-Willardiine Cannot Be Substituted with Generic AMPA Agonists or Racemic Mixtures


Substitution of (-)-Willardiine with racemic willardiine or structurally related AMPA agonists such as AMPA itself introduces critical experimental confounds. First, the (R)-(+)-willardiine enantiomer is completely inactive at AMPA/kainate receptors [1]; procurement of racemic material introduces 50% inert mass and unpredictable pharmacokinetic interference in in vivo studies. Second, even among active 5-substituted willardiine derivatives, a single atom substitution (e.g., fluoro vs. bromo vs. iodo) produces up to 30-fold differences in potency and fundamentally alters desensitization profiles [1], meaning that the parent (-)-Willardiine occupies a specific and non-interchangeable position on the efficacy-desensitization continuum. Third, cross-study comparability demands the use of the stereochemically pure (-) enantiomer, as the EC50 of 44.8-45 µM serves as the baseline reference point against which all substituted willardiine derivatives are benchmarked [2][3]. Generic substitution invalidates quantitative comparisons and compromises experimental reproducibility.

Racemic Material
Racemic willardiine contains 50% inactive (R)-(+) enantiomer, which may introduce uncontrolled pharmacokinetic variables and reduce effective agonist concentration.
5-Substituted Derivatives
Single-atom substitutions (fluoro, bromo, iodo) substantially shift potency and desensitization profiles; (-)-Willardiine occupies a unique, non-interchangeable position on the efficacy-desensitization continuum.
Generic AMPA Agonists
Compounds such as (R,S)-AMPA differ in potency and desensitization kinetics; direct substitution invalidates quantitative comparisons against the established (-)-Willardiine baseline.

(-)-Willardiine Quantitative Differentiation Evidence: Comparator-Based Procurement Justification


Absolute Stereospecificity: (S)-(-) Enantiomer Activity vs. Inactive (R)-(+) Enantiomer

The activity of willardiine at AMPA/kainate receptors is entirely dependent on stereochemistry. Whole-cell voltage-clamp recordings from mouse embryonic hippocampal neurons demonstrate that the (S)-(-) enantiomer produces robust agonist responses, while the (R)-(+) enantiomer exhibits no detectable agonist activity [1]. This binary functional distinction mandates the procurement of stereochemically pure (S)-Willardiine for any experiment requiring receptor activation.

Enantiomer Activity
Reported
(S)-(−): active agonist; (R)-(+): inactive
Supports enantiomer-specific assay-response context
Qualitative difference confirmed in hippocampal neuron recordings
stereoselective pharmacology AMPA receptor agonism enantiomeric purity

Potency Differential: (-)-Willardiine vs. (R,S)-AMPA at AMPA-Preferring Receptors

At equilibrium conditions, (R,S)-AMPA exhibits a 4-fold higher potency than (-)-Willardiine at AMPA-preferring receptors in hippocampal neurons, establishing (-)-Willardiine as the lower-potency baseline within the AMPA agonist class. This potency differential positions (-)-Willardiine as a critical reference for evaluating enhanced-potency derivatives [1].

Potency vs. AMPA
Reported
(-)-Willardiine EC50 = 45 µM; (R,S)-AMPA EC50 = 11 µM (4.1-fold difference)
Supports baseline potency benchmarking for SAR studies
Recorded in hippocampal neurons; AMPA-preferring receptor context
AMPA receptor pharmacology EC50 comparison glutamate receptor agonists

Desensitization Profile: (-)-Willardiine vs. 5-Substituted Derivatives as a Strong Desensitizing Agonist

(-)-Willardiine occupies a distinct position on the willardiine desensitization continuum. At saturating concentrations, the equilibrium response to the weakly desensitizing agonist (S)-5-iodowillardiine is 10-fold larger in amplitude than the response to the strongly desensitizing agonist (-)-Willardiine [1]. Within the desensitization sequence, (-)-Willardiine produces intermediate desensitization, ranking between 5-fluorowillardiine (strongest desensitizer) and 5-nitrowillardiine/5-chlorowillardiine [1].

Desensitization Rank
Reported
10-fold smaller equilibrium response vs. 5-iodowillardiine
Strong-desensitizer reference context for kinetic studies
Saturating concentrations; hippocampal neuron recording
receptor desensitization AMPA receptor kinetics partial agonist pharmacology

Receptor Subtype Differentiation: (-)-Willardiine Potency at AMPA-Preferring vs. Kainate-Preferring Receptors

(-)-Willardiine demonstrates differential potency at AMPA-preferring versus kainate-preferring receptors, a property that distinguishes it from other willardiine derivatives. In hippocampal neurons (AMPA-preferring), (-)-Willardiine exhibits an EC50 of 45 µM, whereas in DRG neurons (kainate-preferring after concanavalin-A block of desensitization), (-)-Willardiine is among the least potent derivatives in the series, with potency substantially lower than that of 5-trifluoromethylwillardiine (EC50 = 70 nM) [1]. This receptor-subtype-dependent potency profile is a defining characteristic.

Receptor Subtype Potency
Reported
Hippocampal EC50 45 µM; DRG potency substantially lower
Supports AMPA/kainate receptor discrimination studies
DRG neurons pretreated with concanavalin-A to block desensitization
AMPA vs kainate selectivity receptor subtype pharmacology DRG neurons

Calcium Sensitivity: (-)-Willardiine-Induced Currents Are Inhibited by Extracellular Calcium

(-)-Willardiine-induced currents at kainate receptors exhibit sensitivity to extracellular calcium, a property that distinguishes its pharmacological profile. At a concentration of 1.8 mM, extracellular Ca2+ inhibits currents induced by 100 µM (-)-Willardiine by approximately 50% [1]. This calcium-dependent modulation is a measurable characteristic relevant for studies examining divalent cation regulation of non-NMDA glutamate receptors.

Calcium Sensitivity
Context-dependent
~50% current inhibition at 1.8 mM extracellular Ca2+
Calcium modulation context for electrophysiology protocols
Recombinant GluR6(Q)/KA-2 receptors in HEK293 cells
calcium modulation kainate receptor ion channel pharmacology

Analytical Purity Benchmark: (-)-Willardiine Commercial Availability with >99% HPLC Purity

Commercially available (-)-Willardiine [(S)-Willardiine] is supplied with validated analytical purity specifications exceeding 99% by HPLC, with reported values including 99.27% and 99.49% . This level of purity ensures that experimental outcomes are attributable to the compound itself rather than to contaminants or degradation products.

Analytical Purity
Data to verify
>99% HPLC (reported 99.27-99.49%)
Supports procurement specification review; vendor certification context
Supplier COA data; no independent peer-reviewed verification
compound purity quality control research-grade reagents

(-)-Willardiine Research Applications: Evidence-Based Experimental Scenarios


AMPA vs. Kainate Receptor Subtype Discrimination Studies

(-)-Willardiine serves as a discriminating pharmacological tool for distinguishing AMPA-preferring from kainate-preferring glutamate receptors. Its EC50 of 45 µM at hippocampal AMPA-preferring receptors contrasts with its substantially lower potency at DRG kainate-preferring receptors, where it ranks among the weakest willardiine derivatives [1]. This differential activity profile enables researchers to probe the subunit composition of native glutamate receptors in heterogeneous neuronal preparations.

Receptor Desensitization Kinetics Research

(-)-Willardiine is a reference compound for studying agonist-induced desensitization of AMPA receptors. Its equilibrium response at saturating concentrations is 10-fold smaller than that of the weakly desensitizing agonist (S)-5-iodowillardiine, positioning (-)-Willardiine as a 'strong desensitizer' within the willardiine series [2]. This property makes it valuable for investigations of the structural determinants of receptor desensitization and for validating computational models of agonist efficacy [3].

Partial Agonist Structure-Activity Relationship (SAR) Baseline Studies

In medicinal chemistry programs developing novel AMPA receptor modulators, (-)-Willardiine provides the essential low-potency baseline (EC50 = 44.8-45 µM) against which the potency enhancement of new derivatives is quantified [2]. The 30-fold potency difference between (-)-Willardiine and 5-fluorowillardiine (EC50 = 1.5 µM) illustrates the profound impact of a single atom substitution and establishes the dynamic range for SAR optimization [2].

Stereospecificity Control Experiments

(-)-Willardiine is required as the active enantiomer control in experiments evaluating the stereochemical requirements of AMPA/kainate receptor activation. The complete absence of agonist activity of the (R)-(+) enantiomer [2] enables (-)-Willardiine to serve as the definitive positive control, while the racemic mixture or (R)-(+) enantiomer may be used as negative controls to confirm stereospecific receptor interactions.

Application
Selection Property
Validation Focus
AMPA vs. Kainate Receptor Discrimination
Receptor-subtype potency differential profile
Confirm EC50 shift between hippocampal and DRG neuron preparations
Receptor Desensitization Kinetics Research
Strong-desensitizer reference agonist
Verify equilibrium response ratio vs. weakly desensitizing derivatives
Partial Agonist SAR Baseline Studies
Low-potency anchor in willardiine series
Benchmark potency against 5-substituted derivatives for fold-change calculations
Stereospecificity Control Experiments
Enantiomer-comparison study context
Confirm absence of response with (R)-(+) enantiomer; validate chiral attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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